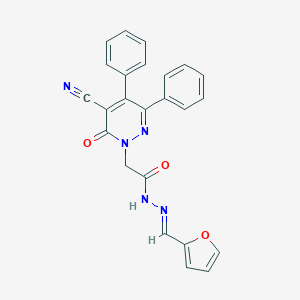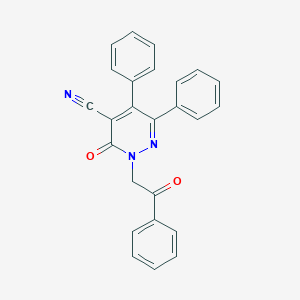![molecular formula C23H17ClN8O3S B293104 2-{[4-[(4-chlorobenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{4-nitrobenzylidene}acetohydrazide](/img/structure/B293104.png)
2-{[4-[(4-chlorobenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{4-nitrobenzylidene}acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-[(4-chlorobenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{4-nitrobenzylidene}acetohydrazide is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine.
Mécanisme D'action
The mechanism of action of 2-{[4-[(4-chlorobenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{4-nitrobenzylidene}acetohydrazide is not fully understood. However, it is believed to act by inhibiting key enzymes involved in various cellular processes such as DNA synthesis, protein synthesis, and cell division. It may also induce cell death through apoptosis.
Biochemical and Physiological Effects
Studies have shown that the compound can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to reduce blood glucose levels in diabetic rats. In addition, it has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using this compound in lab experiments is its potent cytotoxic activity against cancer cells. It also exhibits antibacterial, antidiabetic, and anti-inflammatory properties, making it a versatile compound for research. However, one limitation is that its mechanism of action is not fully understood, which may hinder further research.
Orientations Futures
Future research on 2-{[4-[(4-chlorobenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{4-nitrobenzylidene}acetohydrazide could focus on elucidating its mechanism of action, exploring its potential applications in the treatment of other diseases, and developing more potent analogs with improved pharmacological properties. Additionally, studies could investigate its potential as a lead compound for drug development.
Méthodes De Synthèse
The synthesis of 2-{[4-[(4-chlorobenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{4-nitrobenzylidene}acetohydrazide involves the reaction of 4-(4-chlorobenzylideneamino)-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol with 4-nitrobenzaldehyde and acetoacetohydrazide in the presence of a catalyst. The product is obtained in high yield and purity.
Applications De Recherche Scientifique
The compound has been studied for its potential applications in the treatment of various diseases such as cancer, diabetes, and bacterial infections. It has been shown to exhibit potent cytotoxic activity against cancer cells and has also demonstrated antibacterial activity against gram-positive and gram-negative bacteria. In addition, it has been found to possess antidiabetic and anti-inflammatory properties.
Propriétés
Formule moléculaire |
C23H17ClN8O3S |
|---|---|
Poids moléculaire |
521 g/mol |
Nom IUPAC |
2-[[4-[(E)-(4-chlorophenyl)methylideneamino]-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H17ClN8O3S/c24-19-5-1-17(2-6-19)14-27-31-22(18-9-11-25-12-10-18)29-30-23(31)36-15-21(33)28-26-13-16-3-7-20(8-4-16)32(34)35/h1-14H,15H2,(H,28,33)/b26-13+,27-14+ |
Clé InChI |
VDVWDAPYDIRTRH-BMNRKXRESA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=N/NC(=O)CSC2=NN=C(N2/N=C/C3=CC=C(C=C3)Cl)C4=CC=NC=C4)[N+](=O)[O-] |
SMILES |
C1=CC(=CC=C1C=NNC(=O)CSC2=NN=C(N2N=CC3=CC=C(C=C3)Cl)C4=CC=NC=C4)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1C=NNC(=O)CSC2=NN=C(N2N=CC3=CC=C(C=C3)Cl)C4=CC=NC=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-ethyl-9-(4-fluorobenzyl)-10-methyl-7,9-dihydro-6H,8H-chromeno[3',4':5,6]pyrano[2,3-d]pyrimidine-6,8-dione](/img/structure/B293021.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(4-methyl-1-phenyl-1H-pyrazol-3-yl)methylene]acetohydrazide](/img/structure/B293023.png)
![N'-{[4-(4-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl]methylene}-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B293024.png)
![N'-{[4-(4-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl]methylene}-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B293025.png)
![Ethyl 6-[(4-fluorobenzyl)sulfanyl]-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B293027.png)
![6-Acetyl-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-5-yl 3-nitrobenzoate](/img/structure/B293028.png)


![6-[(4-chlorobenzylidene)amino]-5-methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B293032.png)
![4-methyl-1-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-pyrrolo[3',2':5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile](/img/structure/B293033.png)

![5-[2-(4-Chlorophenyl)-2-oxoethyl]-11-oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B293042.png)
![5-(3-amino-4,6-diphenylfuro[2,3-b]pyridin-2-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B293043.png)
![9-methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidine-4(3H)-thione](/img/structure/B293045.png)